molecular formula C13H9ClN2 B1624912 6-Chloro-4-(o-tolyl)nicotinonitrile CAS No. 825638-00-4

6-Chloro-4-(o-tolyl)nicotinonitrile

Cat. No.: B1624912
CAS No.: 825638-00-4
M. Wt: 228.67 g/mol
InChI Key: JBOJBRDWKDVJOL-UHFFFAOYSA-N
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Description

6-Chloro-4-(o-tolyl)nicotinonitrile is an organic compound with the molecular formula C13H9ClN2. It is a derivative of nicotinonitrile, featuring a chlorine atom at the 6th position and an o-tolyl group at the 4th position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-(o-tolyl)nicotinonitrile typically involves the reaction of 2-chloro-5-cyanopyridine with o-tolylmagnesium chloride. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-(o-tolyl)nicotinonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

6-Chloro-4-(o-tolyl)nicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-4-(o-tolyl)nicotinonitrile involves its interaction with specific molecular targets. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved .

Comparison with Similar Compounds

    4-Chloro-2-(o-tolyl)pyridine: Similar structure but with different substitution pattern.

    6-Chloro-4-phenylpyridine: Lacks the o-tolyl group but has a phenyl group instead.

    4-(o-Tolyl)pyridine-2-carbonitrile: Similar but with a different position of the nitrile group.

Uniqueness: 6-Chloro-4-(o-tolyl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

6-chloro-4-(2-methylphenyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c1-9-4-2-3-5-11(9)12-6-13(14)16-8-10(12)7-15/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOJBRDWKDVJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463756
Record name 6-chloro-4-o-tolyl-nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825638-00-4
Record name 6-chloro-4-o-tolyl-nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2.5 g (11.89 mmol) 6-hydroxy-4-o-tolyl-nicotinonitrile, 3.64 g (23.78 mmol) phosphorus oxychloride in 10.0 ml dichloromethane was heated at 50° C. for 80 minutes. The mixture was cooled down to 20-25° C., poured on water by keeping the internal temperature between 20-30° C. and extracted by adding additional 80.0 ml dichloromethane. Evaporation of the organic phase in vacuo gave 2.9 g of crude product of 6-chloro-4-o-tolyl-nicotinonitrile which was purified by chromatography over silica gel (ethylacetate:hexane=4:1) to afford 2.4 g of, m.p. 112.4° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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